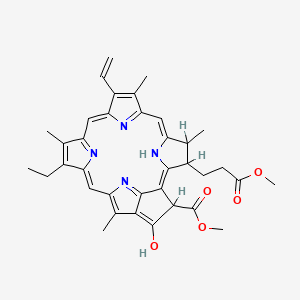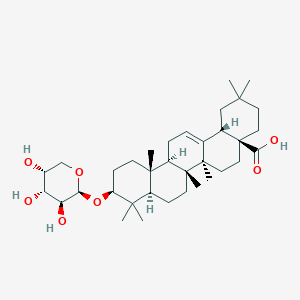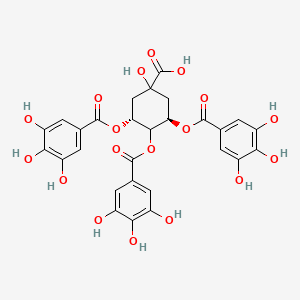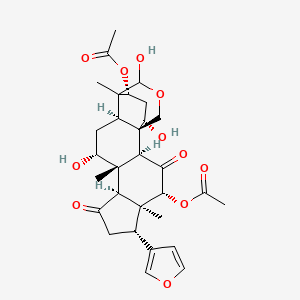
Methyl phaeophorbide
Vue d'ensemble
Description
Methyl pheophorbide a is a natural product, one of the chlorophyll-a derivatives .
Synthesis Analysis
Methyl pyropheophorbide-a (MPPa), one of the chlorin class photosensitizers, is synthesized and developed into MPPa-loaded solid lipid nanoparticles (SLNs) with improved solubility and photodynamic therapy (PDT) efficacy . The synthesized MPPa was confirmed by 1H nuclear magnetic resonance (1H-NMR) spectroscopy and UV-Vis spectroscopy .Molecular Structure Analysis
The methyl pheophorbide A is a dark green porphyrin compound isolated from methanol extract of perilla leaves .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Methyl phaeophorbide, a derivative of chlorophyll, has been synthesized and studied for its structural properties. Clezy and Fookes (1979) synthesized phaeophorbide c1 and c2 methyl esters, contributing to the understanding of chlorophyll c derivatives (Clezy & Fookes, 1979).
- In another study, Conant and Moyer (1930) investigated the characteristic reactions of chlorophyll compounds, including phaeophorbides, in ether solutions with strong methyl alcoholic potassium hydroxide (Conant & Moyer, 1930).
Photodynamic Therapy and Cancer Research
- The potential of methyl phaeophorbide derivatives in photodynamic therapy and cancer treatment has been explored. Chen et al. (2005) synthesized pyropheophorbides and their metal complexes to investigate applications as peripheral benzodiazepine receptor binding probes and photosensitizers in photodynamic therapy (Chen et al., 2005).
Chlorophyll Breakdown and Plant Physiology
- The role of methyl phaeophorbide in chlorophyll breakdown in plants has been studied. Rodoni et al. (1998) measured the activities of phaeophorbide a oxygenase in barley leaves, a key enzyme in the catabolic pathway of chlorophyll, during different stages of senescence (Rodoni, Schellenberg & Matile, 1998).
Antioxidant and Anticarcinogenic Properties
- Methylphophorbide a isolated from wheat grass showed antioxidative efficacy and cytotoxic effects on cancer cells, suggesting its potential in cancer treatment and oxidative stress management (Das et al., 2016).
Photophysical and Photochemical Properties
- The photophysical and photochemical properties of methyl phaeophorbide-a derivatives have been researched for their potential in photodynamic therapy and medical applications. Tan et al. (2017) synthesized a novel methyl pyropheophorbide-a-derived photosensitizer and studied its efficacy in cancer cell photodynamic therapy (Tan et al., 2017).
Mécanisme D'action
Pheophorbide or phaeophorbide is a product of chlorophyll breakdown and a derivative of pheophytin where both the central magnesium has been removed and the phytol tail has been hydrolyzed. It is used as a photosensitizer in photodynamic therapy . Pheophorbide may be generated by digestion of ingested plant matter .
Orientations Futures
Methyl pheophorbide A induces photodynamic cell death in the U937 and SK-HEP-1 cells, and its potential as a material for the development of a new photosensitizer was evaluated . This study demonstrates the isolation, identification, and phototoxic activity of methyl pheophorbide A in perilla leaves . We expect that this study will be useful in the search for photosensitizer candidates using natural products .
Propriétés
IUPAC Name |
methyl 16-ethenyl-11-ethyl-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O5/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23/h9,13-15,18,22,32,39,42H,1,10-12H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXSMOZWPXDRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl phaeophorbide | |
CAS RN |
5594-30-9 | |
| Record name | Methylpheophorbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005594309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl phaeophorbide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl [3S-(3α,4β,21β]-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[2-(Dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate;hydrochloride](/img/structure/B1210120.png)
![1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]bicyclo[2.2.2]octane-1,4-dicarboxamide](/img/structure/B1210121.png)


![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)






![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)
